Cas no 169168-37-0 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI))
169168-37-0 structure
Product Name:Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI)
Numéro CAS:169168-37-0
Le MF:C27H41N3O6S3
Mégawatts:599.82594370842
CID:147208
PubChem ID:461635
Update Time:2025-04-19
Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI)
- carbamic acid, N-[(1R,2R)-3-[(3aR,6S,7aS)-6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-, (3R)-tetrahydro-1,1-dioxido-3-thienyl ester
- [(3R)-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
- Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)meth
- Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*
- [(1R,2R)-3-((3aR,6S,7aS)-6-tert-Butylcarbamoyl-hexahydro-thieno[3,2-c]pyridin-5-yl)-2-hydroxy-1-phenylsulfanylmethyl-propyl]-carbamic acid (R)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl ester
- BDBM50285979
- 5-(3(R)-(((1,1-Dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- DTXSID50168669
- 169168-37-0
- [(3R)-1,1-dioxothiolan-3-yl] N-[(1R,2R)-3-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
- CHEMBL316608
- 5-[3(R)-[[(1,1-Dioxotetrahydrothienyl-3(R)-oxy)carbonyl]amino]-4-(phenylthio)-2(R)-hydroxybutyl]-N-(1,1-dimethylethyl)octahydrothieno[3,2-c]pyridine-6(R)-carboxamide
-
- Piscine à noyau: 1S/C27H41N3O6S3/c1-27(2,3)29-25(32)22-13-24-18(9-11-37-24)14-30(22)15-23(31)21(16-38-20-7-5-4-6-8-20)28-26(33)36-19-10-12-39(34,35)17-19/h4-8,18-19,21-24,31H,9-17H2,1-3H3,(H,28,33)(H,29,32)/t18-,19-,21+,22+,23-,24+/m1/s1
- La clé Inchi: DMVZKUWZKVVEEN-HTECONTDSA-N
- Sourire: S1CC[C@@H]2CN(C[C@H]([C@H](CSC3C=CC=CC=3)NC(=O)O[C@@H]3CCS(C3)(=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12
Propriétés calculées
- Qualité précise: 599.21603
- Masse isotopique unique: 599.216
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 11
- Complexité: 947
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 184Ų
Propriétés expérimentales
- Dense: 1.34
- Point d'ébullition: 866.5°C at 760 mmHg
- Point d'éclair: 477.8°C
- Indice de réfraction: 1.624
- Le PSA: 125.04
Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI) Littérature connexe
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
169168-37-0 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(R*),2R*],6b,7aa]]- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif